Hydrocotarnine Hydrochloride-d3
Description
Hydrocotarnine Hydrochloride-d3 is a deuterated analog of Hydrocotarnine Hydrochloride, a non-addictive opioid alkaloid derived from opium or synthesized via the reduction of cotarnine . The parent compound, Hydrocotarnine Hydrochloride Hydrate (C₁₂H₁₅NO₃·HCl·H₂O; molecular weight 275.73), is a white to pale yellow crystalline powder freely soluble in water and sparingly soluble in ethanol . Its deuterated form (this compound) incorporates three deuterium atoms, typically used as an internal standard in analytical research to enhance metabolic stability and pharmacokinetic profiling .
Properties
Molecular Formula |
C₁₂H₁₃D₃ClNO₃ |
|---|---|
Molecular Weight |
260.73 |
Synonyms |
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinoline Hydrochloride (1:1)-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Role
Hydrocotarnine acts as a Cbl inhibitor, modulating inflammasome-mediated IL-18 secretion and enhancing glycolytic metabolism in cancer cells . Clinically, it is combined with Oxycodone Hydrochloride (e.g., in Hycoato Injection) to potentiate analgesia in cancer pain management, though its exact mechanism remains unclear .
Deuterated Analogs
Deuterated compounds are critical in drug development for tracing metabolic pathways and improving drug stability. Below is a comparative analysis of Hydrocotarnine Hydrochloride-d3 with other deuterated pharmaceuticals:
*Estimated based on parent compound (C₁₂H₁₅NO₃·HCl: 257.72) and deuterium substitution.
Key Differences:
- Application Scope : Hydrocotarnine-d3 is primarily used in opioid research and pain management studies, whereas Sotalol-d6 and Ofloxacin-d3 target cardiovascular and antimicrobial fields, respectively .
- Metabolic Impact : Unlike Sotalol-d6 (a β-blocker), Hydrocotarnine-d3 exhibits unique CYP enzyme interactions, making it relevant in drug-drug interaction studies .
Non-Deuterated Structural and Functional Analogs
Hydrocotarnine shares pharmacological and structural similarities with other opioid alkaloids and adjuvants:
Functional Contrasts:
- Mechanism : Hydrocotarnine lacks direct μ-opioid receptor binding but enhances Oxycodone’s analgesia, whereas Atropine operates via cholinergic pathways .
- Clinical Use : Hydrocotarnine is exclusively used in combination therapies (e.g., 2 mg Hydrocotarnine + 8 mg Oxycodone in Hycoato Injection), unlike standalone agents like Oxycodone .
Pharmacokinetic and Physicochemical Properties
*Estimated from parent compound data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
